molecular formula C8H16O6 B1365611 Ethyl D-glucopyranoside CAS No. 34625-23-5

Ethyl D-glucopyranoside

Cat. No. B1365611
CAS RN: 34625-23-5
M. Wt: 208.21 g/mol
InChI Key: WYUFTYLVLQZQNH-KEWYIRBNSA-N
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Description

Ethyl beta-D-glucopyranoside, also known as ethyl glucoside or 1-O-ethyl-β-D-glucopyranoside, belongs to the class of organic compounds known as O-glycosyl compounds. These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond .


Synthesis Analysis

The synthesis of Ethyl D-glucopyranoside involves complex chemical reactions. Monosaccharides are generally defined as aldoses and ketoses connected to a polyhydroxylated skeleton. In an aqueous solution, the monosaccharides are subject to internal nucleophilic addition to form cyclic hemiacetal structures . The synthesis of alkyl α- and β-d-glucopyranoside-based chiral crown ethers and their application as enantioselective phase-transfer catalysts has been reported .


Molecular Structure Analysis

The molecular formula of Ethyl D-glucopyranoside is C8H16O6 . It has 5 defined stereocentres .


Chemical Reactions Analysis

In the ethanolysis reaction of glucose, the formation of Ethyl D-glucopyranoside results in a slow conversion to product EL . The nature of the acid catalysts and the key intermediates formed during the reaction dictate the overall yield of the desired product .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl D-glucopyranoside include a molecular weight of 208.209 Da . It has 6 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Chromatographic Purification in Enzymatic Synthesis

Ethyl β-D-glucopyranoside can be synthesized from glucose and ethanol using β-glucosidase enzyme and purified using cation exchange resins. This process demonstrates a greater than 60% conversion rate and the resulting ethyl β-D-glucopyranoside can be produced with 99% purity, indicating its potential for large-scale production and purification for various applications (Heinonen et al., 2016).

Potential in Anticancer Drug Formulation

Although specific information on ethyl D-glucopyranoside is limited, its structural similarities with compounds used in anticancer drugs like etoposide (VP-16-213) suggest potential applications in drug synthesis and formulation (O'dwyer et al., 1985).

Role in Anti-Inflammatory and Antioxidant Activities

Compounds structurally related to ethyl D-glucopyranoside, found in Cordia sinensis, have shown significant anti-inflammatory and antioxidant activities. This indicates the potential of ethyl D-glucopyranoside in developing treatments or supplements with similar health benefits (Al-Musayeib et al., 2011).

Conformational Control in O-Glucosidation

Ethyl D-glucopyranoside's structure allows for highly beta-selective O-glucosidation, which is essential in synthetic chemistry for producing specific stereoisomers. This selectivity is critical for the synthesis of various biochemical compounds (Okada et al., 2007).

Hypoglycemic Activity

Research on compounds structurally similar to ethyl D-glucopyranoside, like those from Smilax glabra Roxb, shows hypoglycemic activity, suggesting potential use in diabetes treatment or management (Nguyen et al., 2020).

Presence in Food and Beverages

Ethyl D-glucopyranoside derivatives have been identified in foods and beverages, such as Riesling wine, highlighting its role in food chemistry and flavor compounds (Marinos et al., 1992).

Antimicrobial Properties

Compounds similar to ethyl D-glucopyranoside have shown antimicrobial properties against various human pathogens, suggesting potential applications in developing new antimicrobial agents (Lee, Jung, & Woo, 2005).

Application in Drug Delivery Systems

Ethyl β-D-glucopyranoside has been used as a core molecule in the synthesis of amphiphilic miktoarm star copolymers, indicating its potential application in creating biocompatible platforms for drug delivery (Zhu et al., 2016).

Safety And Hazards

When handling Ethyl D-glucopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022027
Record name Ethyl D-glucopyranoside
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl D-glucopyranoside

CAS RN

34625-23-5, 30285-48-4
Record name Ethyl glucoside
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Record name Ethyl glucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl D-glucopyranoside
Source EPA DSSTox
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Record name Ethyl D-glucopyranoside
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Record name Ethyl D-glucoside
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Liu, Z Zhang - RSC advances, 2013 - pubs.rsc.org
… Ethyl D-glucopyranoside was formed in a high yield of 91.7% from glucose. More importantly, the … Illustration for the synthesis of EMF and ethyl d-glucopyranoside from carbohydrates in …
Number of citations: 108 pubs.rsc.org
S Saravanamurugan, A Riisager - Catalysis Communications, 2012 - Elsevier
… (SO 3 H-SBA-15), sulfated zirconia and beta, Y, ZSM-5 and mordenite zeolite catalysts have been applied for the dehydration of sugars to ethyl levulinate and ethyl-d-glucopyranoside (…
Number of citations: 198 www.sciencedirect.com
T Kishimoto, F Nakatsubo - 1998 - degruyter.com
… Methyl 4-(9-ethyl- -D-glucopyranoside was used as a model for cellulose, and treated with hydrogen peroxide in the presence of Fe2+ ions (Fenton's reagent) at room temperature for 2h…
Number of citations: 29 www.degruyter.com
T Kishimoto, F Nakatsubo - 1996 - degruyter.com
… To a stirred solution of methyl 4-0-ethyl- -D-glucopyranoside (30 mg) in distilled water (30ml, pH5.7), streams of oxygen gas containing 3wt% of ozone were bubbled for the fixed time. …
Number of citations: 15 www.degruyter.com
T Kishimoto, F Nakatsubo… - Journal of wood chemistry …, 1995 - Taylor & Francis
Methyl 4-O-ethyl-β-D-glucopyranoside (1) was prepared as a model compound for cellulose to investigate the reactions of ozone with polysaccharides during ozone bleaching of kraft …
Number of citations: 12 www.tandfonline.com
S Saravanamurugan, O Nguyen Van Buu… - …, 2011 - Wiley Online Library
… Instead, glucose was found to react readily with ethanol under the applied acidic conditions to form ethyl-D-glucopyranoside (EDGP) (Scheme 1) resulting in EDGP yields of 25 to 32 % …
JT Marvel, JW Berry, RO Kuehl… - Carbohydrate …, 1969 - Elsevier
… benzylidene-aD-glucopyranoside (6) gave a mixture of methyl 3-O-acetyI-4,6- Obenzylidene-2- 0-ethyl*-D-glucopyranoside (‘7) and methyl 2- 0-acetyl4,6- O-benzylidene-3-0-ethyl-aD-…
Number of citations: 10 www.sciencedirect.com
O Kirk, F Björkling, SE Godtfredsen, TO Larsen - Biocatalysis, 1992 - Taylor & Francis
… When mixtures of fatty acids, eg coconut fatty acids, are used in excess in the solvent-free lipase-catalyzed esterification of ethyl D-glucopyranoside, our results show that recycling of …
Number of citations: 122 www.tandfonline.com
T Kishimoto, F Nakatsubo - 1998 - degruyter.com
… 2 Relative reactivities οΓ carbon atoms at C1-C6 positions in methyl 4-0-ethyl- -D-glucopyranoside: ozonation in anhydrous CH2Cl2 (A), in aqueous solutions at initial pHs 2-ll (B), in …
Number of citations: 20 www.degruyter.com
E Ahmad, MI Alam, KK Pant, MA Haider - Green Chemistry, 2016 - pubs.rsc.org
… Similarly, in the ethanolysis of glucose, formation of ethyl-D-glucopyranoside (EDGP) results in a slow conversion to product EL. The review, therefore, focuses on highlighting the …
Number of citations: 213 pubs.rsc.org

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